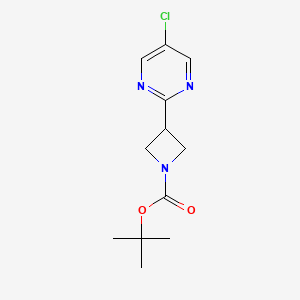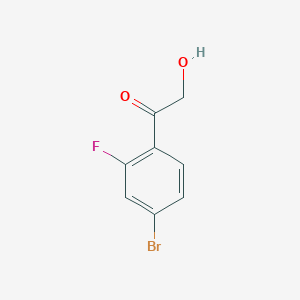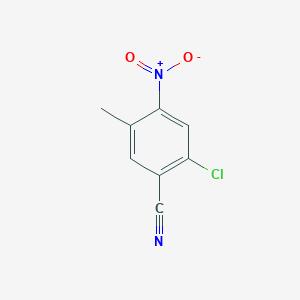![molecular formula C12H11NO2S B11720256 2-[2-(2-Methylphenyl)-2-oxoethylidene]-4-thiazolidinone](/img/structure/B11720256.png)
2-[2-(2-Methylphenyl)-2-oxoethylidene]-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a chemical compound belonging to the thiazolidinone family. This compound is known for its diverse biological activities and has gained significant attention in various fields of research, including medical, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one typically involves the reaction of 2-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidinone compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one has been extensively studied for its biological activities. It exhibits antimicrobial, antifungal, anti-inflammatory, and anticancer properties. In medicinal chemistry, it is explored for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial cell wall synthesis or interfere with cancer cell proliferation by modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
2-Methoxyphenyl isocyanate: Known for its chemoselective properties, this compound is used in various synthetic applications.
Uniqueness
2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one stands out due to its unique combination of biological activities and its potential for therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C12H11NO2S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO2S/c1-8-4-2-3-5-9(8)10(14)6-12-13-11(15)7-16-12/h2-6H,7H2,1H3,(H,13,15) |
InChI Key |
WIBUPYDOTYSKFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=C2NC(=O)CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


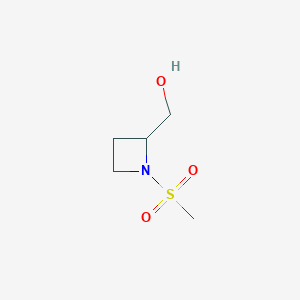
![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11720176.png)
![N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide](/img/structure/B11720180.png)
![[3-(Methoxymethyl)adamantan-1-yl]methanol](/img/structure/B11720192.png)
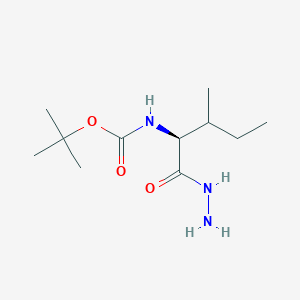

![6-(Methylsulfonyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11720220.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B11720223.png)
![tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate](/img/structure/B11720236.png)
![2-[Bis(2,2-difluoroethoxy)methoxy]-1,1-difluoroethane](/img/structure/B11720238.png)

